N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a complex organic compound that features a benzimidazole moiety linked to a methoxynicotinamide structure
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .
Biochemical Pathways
The disruption of microtubule assembly can affect various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .
Result of Action
The disruption of microtubule assembly can lead to cell cycle arrest and potentially cell death .
Biochemical Analysis
Biochemical Properties
The benzimidazole core of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide has been broadly examined for its potential in biochemical reactions . It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Compounds with similar benzimidazole structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide typically involves the condensation of 2-methoxynicotinic acid with 2-aminomethylbenzimidazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its inhibitory activity against casein kinase 1 delta and epsilon.
1H-benzo[d]imidazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide stands out due to its unique combination of benzimidazole and methoxynicotinamide structures, which confer distinct electronic and bioactive properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-15-10(5-4-8-16-15)14(20)17-9-13-18-11-6-2-3-7-12(11)19-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYNFBUZXEJTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.